Ethyl 3-methoxy-3-phenylprop-2-enoate
Description
Ethyl 3-methoxy-3-phenylprop-2-enoate is an α,β-unsaturated ester characterized by a methoxy (-OCH₃) and a phenyl (C₆H₅) group substituted at the β-position of the propenoate backbone. While direct structural or synthetic data for this compound are absent in the provided evidence, its reactivity and applications can be inferred from structurally analogous esters. Such compounds are typically employed as intermediates in organic synthesis, particularly in cyclization reactions or Michael additions, due to the electron-deficient α,β-unsaturated system . The methoxy group may act as an electron-donating substituent, modulating the electrophilicity of the α-carbon compared to derivatives with electron-withdrawing groups (e.g., cyano or trifluoromethoxy).
Properties
CAS No. |
7759-03-7 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-methoxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-11(14-2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
ROFWCAULVGPCLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, spectral, and functional differences between Ethyl 3-methoxy-3-phenylprop-2-enoate and related compounds identified in the evidence:
Key Observations:
Substituent Effects on Reactivity: The cyano group in compounds like 3b and significantly increases the α-carbon’s electrophilicity, making them more reactive toward nucleophiles compared to the methoxy-substituted target compound .
Spectral Distinctions: The cyano stretch in IR (~2220 cm⁻¹) and vinyl proton signals in ¹H-NMR (e.g., δ 8.17 in 3b) are absent in the target compound, which would instead show methoxy-related peaks (ν(C-O) ~1264 cm⁻¹) .
Functional Applications: Cyano-substituted analogs (e.g., 3b) are precursors for heterocycles like oxazoloquinolines, as seen in cyclization reactions with polyphosphoric acid (PPA) . Hydrazono-substituted derivatives (e.g., ) may serve as intermediates in dye synthesis or metal-complex formation due to their conjugated diazenyl groups.
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